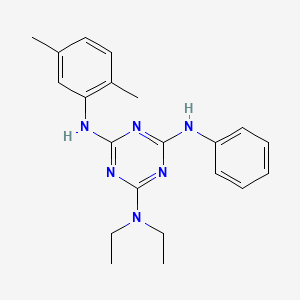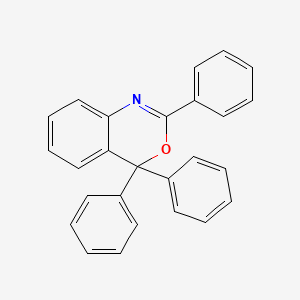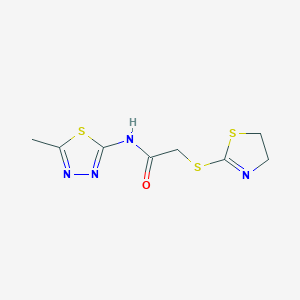
N~4~-(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2,5-DIMETHYLPHENYL)-N2,N2-DIETHYL-N6-PHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes multiple aromatic rings and nitrogen atoms, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,5-DIMETHYLPHENYL)-N2,N2-DIETHYL-N6-PHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of 2,5-dimethylphenylamine with diethylamine, followed by cyclization with cyanuric chloride under basic conditions to form the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The final product is typically purified through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N4-(2,5-DIMETHYLPHENYL)-N2,N2-DIETHYL-N6-PHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of nitro derivatives or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N4-(2,5-DIMETHYLPHENYL)-N2,N2-DIETHYL-N6-PHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N4-(2,5-DIMETHYLPHENYL)-N2,N2-DIETHYL-N6-PHENYL-1,3,5-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, or van der Waals forces. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N4-(2,4-DIMETHYLPHENYL)-N2-METHYLPTERIDINE-2,4-DIAMINE
- N4-(2,5-DIMETHYLPHENYL)-N2-METHYLPTERIDINE-2,4-DIAMINE
Uniqueness
N4-(2,5-DIMETHYLPHENYL)-N2,N2-DIETHYL-N6-PHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE is unique due to its specific substitution pattern and the presence of both diethyl and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C21H26N6 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H26N6/c1-5-27(6-2)21-25-19(22-17-10-8-7-9-11-17)24-20(26-21)23-18-14-15(3)12-13-16(18)4/h7-14H,5-6H2,1-4H3,(H2,22,23,24,25,26) |
InChI Key |
UUZIBPKSTPBEBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)C)C)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{(E)-[2-(heptyloxy)phenyl]methylidene}-1,3-diphenyl-1H-pyrazol-5-amine](/img/structure/B11529671.png)
![N'-[(2E)-butan-2-ylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11529681.png)
![2,6-Bis[(diphenylphosphoryl)methyl]pyridine](/img/structure/B11529684.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11529693.png)

![3-chloro-N'-[(2-fluorophenyl)carbonyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B11529698.png)
![N-benzyl-N'-{2-[4-(2-chlorobenzyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B11529712.png)
![3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide](/img/structure/B11529718.png)
![Benzyl 4-hydroxy-2-[(4-iodo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11529724.png)

![5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2,2-dimethyl-2,3,6,12c-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11529756.png)
![2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11529777.png)
